molecular formula C9H20N2O2 B1520948 (R)-1-Boc-amino-butyl-3-amine CAS No. 1187927-71-4

(R)-1-Boc-amino-butyl-3-amine

Cat. No. B1520948
CAS RN: 1187927-71-4
M. Wt: 188.27 g/mol
InChI Key: MSCLVLGMLLYXFV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Boc-amino-butyl-3-amine” is a chemical compound with the empirical formula C9H20N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “®-1-Boc-amino-butyl-3-amine” is represented by the empirical formula C9H20N2O2 . The molecular weight of this compound is 188.27 .

Scientific Research Applications

1. Chemoselective N-tert-Butoxycarbonylation

(R)-1-Boc-amino-butyl-3-amine is involved in chemoselective N-tert-butoxycarbonylation reactions. Chankeshwara and Chakraborti (2006) describe a catalyst-free method in water, yielding N-t-Boc derivatives chemoselectively without isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This process is significant for producing optically pure N-t-Boc derivatives from chiral amines, amino acid esters, and beta-amino alcohol without oxazolidinone formation, and it displays selectivity in various competitive scenarios involving amines (Chankeshwara & Chakraborti, 2006).

2. Use in Heterogeneous and Recyclable Catalysis

Heydari et al. (2007) reported the use of the heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting its role in the synthesis of N-Boc-protected amino acids. These acids are resistant to racemization during peptide synthesis, making the N-Boc moiety crucial for amine protection in pharmaceutical applications (Heydari et al., 2007).

3. Organocatalysis in N-Boc Protection

Heydari, Khaksar, and Tajbakhsh (2008) developed a protocol for mono-N-Boc protection of various amines using 1,1,1,3,3,3-hexafluoroisopropanol as both solvent and catalyst. This method is significant for its efficiency and simplicity, avoiding side reactions such as isocyanate, urea, and N,N-di-Boc formation (Heydari, Khaksar, & Tajbakhsh, 2008).

Safety And Hazards

Sigma-Aldrich provides this product to researchers “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

tert-butyl N-[(3R)-3-aminobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLVLGMLLYXFV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-amino-butyl-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-amino-butyl-3-amine
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-amino-butyl-3-amine
Reactant of Route 3
Reactant of Route 3
(R)-1-Boc-amino-butyl-3-amine
Reactant of Route 4
(R)-1-Boc-amino-butyl-3-amine
Reactant of Route 5
(R)-1-Boc-amino-butyl-3-amine
Reactant of Route 6
Reactant of Route 6
(R)-1-Boc-amino-butyl-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.